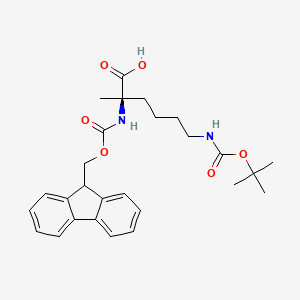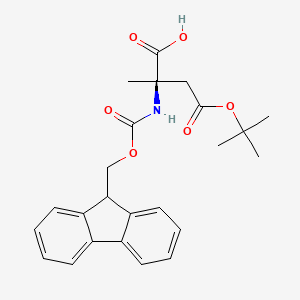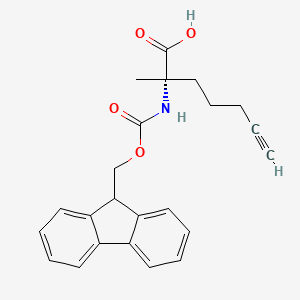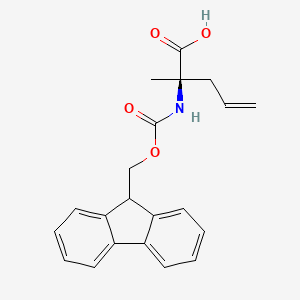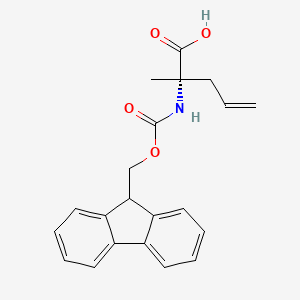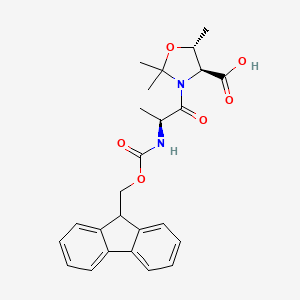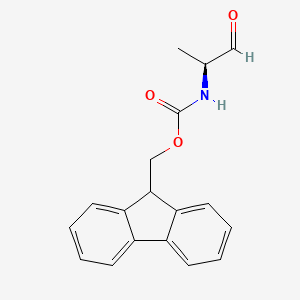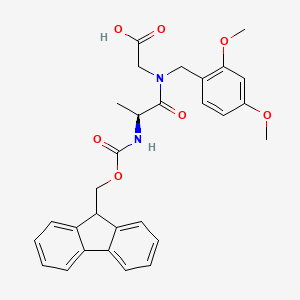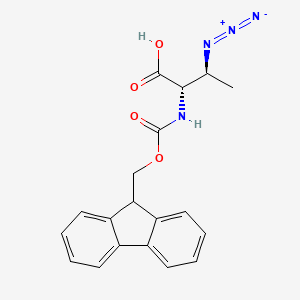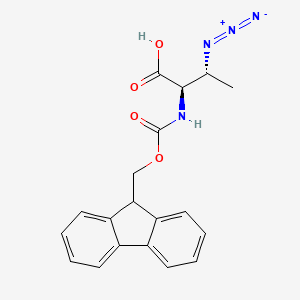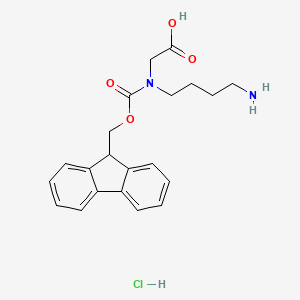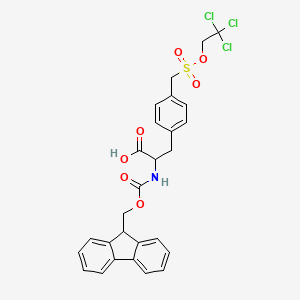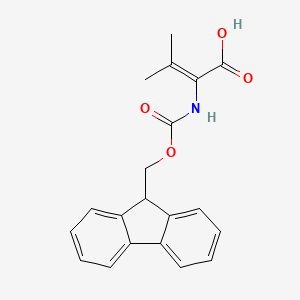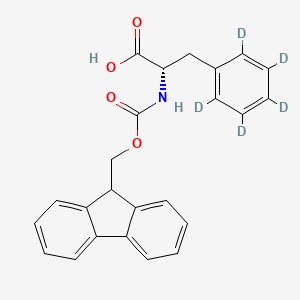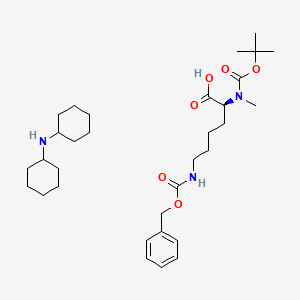
Boc-l-melys(z)-oh dcha
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-Lys (Z)-OH, also known as Nα-Boc-Nε-Cbz-L-lysine, Nα-Boc-Nε-Z-L-lysine, or Nε-Z-Nα-Boc-L-lysine, is an N-terminal protected amino acid . It is used in solid-phase peptide synthesis (SPPS) to make peptides containing Nepsilon protected lysyl side chains .
Molecular Structure Analysis
The empirical formula of Boc-Lys (Z)-OH is C19H28N2O6 . It has a molecular weight of 380.44 . The SMILES string representation isCC(C)(C)OC(=O)NC@@HOCc1ccccc1)C(O)=O . Chemical Reactions Analysis
As an N-terminal protected amino acid, Boc-Lys (Z)-OH is primarily used in peptide synthesis . The specific chemical reactions it undergoes would depend on the other amino acids and compounds present in the reaction.Physical And Chemical Properties Analysis
Boc-Lys (Z)-OH is a white powder with an assay of ≥98% . It is used in peptide synthesis and should be stored at a temperature of −20°C .Aplicaciones Científicas De Investigación
Peptide Synthesis and Modification
Efficient Coupling in Peptide Synthesis : The use of protective groups and coupling reagents facilitates efficient peptide bond formation. For example, in the synthesis of specific peptide fragments, the use of dicyclohexylcarbodiimide (DCCI) and 1-hydroxy-1H-benzotriazole (HOBt) as coupling reagents has demonstrated high yields (86–99%) in the coupling process, highlighting the importance of selecting appropriate protective groups and coupling strategies for peptide synthesis (Narita, 1978).
Synthesis of Complex Peptide Sequences : The strategic application of protective groups enables the synthesis of complex peptides, such as parts of the cyclosporine peptide sequence. This approach allows for the selective protection and activation of amino acids, facilitating the assembly of peptide chains with high precision and efficiency (Wenger, 1983).
Development of Photocatalysts
- Photocatalytic Activity for NOx Removal : In the context of environmental applications, the development of photocatalysts like the 2D/2D Bi2O2CO3/Bi4O5Br2 heterostructure demonstrates enhanced photocatalytic activity for the removal of NOx under simulated solar light. This showcases the potential of utilizing peptide synthesis techniques for environmental remediation and the development of efficient photocatalysts (Zhu et al., 2019).
Biodegradable Materials
- Synthesis of Amphiphilic Copolymers : The creation of biodegradable amphiphilic copolymers incorporating poly(L-lactide) and dendritic poly(L-lysine) illustrates the application of peptide synthesis in developing materials with potential biomedical applications. These materials, characterized by their well-defined structures and narrow molecular weight distributions, highlight the versatility of peptide synthesis in creating functional materials for medical and environmental applications (Li et al., 2006).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-(phenylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O6.C12H23N/c1-20(2,3)28-19(26)22(4)16(17(23)24)12-8-9-13-21-18(25)27-14-15-10-6-5-7-11-15;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-7,10-11,16H,8-9,12-14H2,1-4H3,(H,21,25)(H,23,24);11-13H,1-10H2/t16-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZXQRUEYXJCTA-NTISSMGPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H53N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-l-melys(z)-oh dcha | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

